5,7-Dibromo-2,3-dihydrobenzofuran
Overview
Description
5,7-Dibromo-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two bromine atoms at the 5th and 7th positions on the benzofuran ring.
Mechanism of Action
Target of Action
5,7-Dibromo-2,3-dihydrobenzofuran is a derivative of benzofuran , a class of compounds that have been found to exhibit a wide range of biological and pharmacological applications . Benzofuran and its derivatives have been identified as suitable structures for the development of new drugs . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been found to exhibit antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been found to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2,3-dihydrobenzofuran typically involves the bromination of 2,3-dihydrobenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th and 7th positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and bromine concentration, to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the benzofuran ring.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated benzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzofuran derivatives.
Oxidation Reactions: Products include oxidized forms of benzofuran, such as benzofuranones.
Reduction Reactions: Products include debrominated benzofuran derivatives.
Scientific Research Applications
5,7-Dibromo-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dihydrobenzofuran
- 5-Bromo-2,3-dihydrobenzofuran
- 2,3-Dihydrobenzofuran
Uniqueness
5,7-Dibromo-2,3-dihydrobenzofuran is unique due to the presence of two bromine atoms at specific positions on the benzofuran ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to other benzofuran derivatives. The dual bromination can enhance its potential as a lead compound in drug discovery and other applications .
Properties
IUPAC Name |
5,7-dibromo-2,3-dihydro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQJUJHJJZMVNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381284 | |
Record name | 5,7-Dibromo-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123266-59-1 | |
Record name | 5,7-Dibromo-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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